2-Bromothiophene-3-carbonyl chloride
CAS No.: 197370-13-1
Cat. No.: VC21309012
Molecular Formula: C5H2BrClOS
Molecular Weight: 225.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197370-13-1 |
---|---|
Molecular Formula | C5H2BrClOS |
Molecular Weight | 225.49 g/mol |
IUPAC Name | 2-bromothiophene-3-carbonyl chloride |
Standard InChI | InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H |
Standard InChI Key | UIKWDIMOQHGQHM-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1C(=O)Cl)Br |
Canonical SMILES | C1=CSC(=C1C(=O)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromothiophene-3-carbonyl chloride is characterized by specific chemical identifiers that distinguish it from related compounds. The molecule consists of a thiophene ring with bromine at the 2-position and a carbonyl chloride group at the 3-position, creating a versatile reactive structure for various synthetic applications.
Basic Identification Parameters
The compound's fundamental identity parameters are presented in the following table:
Parameter | Value |
---|---|
Chemical Name | 2-Bromothiophene-3-carbonyl chloride |
CAS Number | 197370-13-1 |
Molecular Formula | C5H2BrClOS |
Molecular Weight | 225.49 g/mol |
MDL Number | MFCD09064979 |
Synonyms | 2-Bromo-3-thiophenecarbonyl chloride; 3-Thiophenecarbonyl chloride, 2-bromo- |
The molecule contains five carbon atoms forming the thiophene ring and carbonyl group, along with one sulfur atom, one bromine atom, one chlorine atom, and two hydrogen atoms . The bromine at position 2 and the carbonyl chloride at position 3 of the thiophene ring give this compound its distinctive reactivity profile.
Structural Features
The thiophene backbone provides an electron-rich aromatic system, while the bromine substituent at the 2-position creates an opportunity for further functionalization through various coupling reactions. The carbonyl chloride group at the 3-position is highly reactive toward nucleophiles, making it useful for acylation reactions. This combination of features makes the compound particularly valuable in synthetic organic chemistry.
Physical and Chemical Properties
The physical and chemical properties of 2-Bromothiophene-3-carbonyl chloride determine its handling requirements, storage conditions, and application potential in chemical synthesis.
Physical Properties
2-Bromothiophene-3-carbonyl chloride exhibits specific physical characteristics that influence its behavior in various experimental conditions:
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Melting Point | 61-62°C | |
Boiling Point | 247.3±20.0°C (Predicted) | |
Density | 1.855±0.06 g/cm³ (Predicted) | |
Appearance | Crystalline solid |
The relatively low melting point of 61-62°C indicates that the compound can easily transition from solid to liquid state with minimal heating, which can be advantageous for certain reaction conditions and processing methods.
Chemical Reactivity
The chemical reactivity of 2-Bromothiophene-3-carbonyl chloride is primarily defined by its carbonyl chloride functional group. This group readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and water. Notable reactions include:
-
Amidation reactions with ammonia or amines to form amides, as demonstrated in the synthesis of 2-bromothiophene-3-carboxamide
-
Esterification reactions with alcohols to form corresponding esters
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Hydrolysis reactions in the presence of water to form carboxylic acids
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Coupling reactions utilizing the bromine substituent at the 2-position
Due to the presence of the reactive carbonyl chloride group, the compound is moisture-sensitive and can undergo hydrolysis when exposed to atmospheric moisture.
Applications in Organic Synthesis
2-Bromothiophene-3-carbonyl chloride serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds and specialty chemicals.
Synthesis of Carboxamides
One of the well-documented applications is the synthesis of 2-bromothiophene-3-carboxamide, as described in the literature:
"Add 2-bromothiophene-3-carbonyl chloride (540 mg, 2.39 mmol) to a solution of aqueous ammonia (25%, 3 mL, 17.44 mmol) with stirring. Stir the mixture for 30 minutes. Concentrate the mixture. Collect the resulting precipitate via filtration and wash the solids with water. Dry the white precipitate in vacuo to obtain the title compound (450 mg, 2.17 mmol)."
This amidation reaction proceeds with good yields (approximately 91%) and demonstrates the compound's utility in forming amide bonds under mild conditions.
Role in Pharmaceutical Intermediates
The compound has potential applications in medicinal chemistry for the synthesis of more complex molecules. For example, thiophene-based compounds with specific substituents have been investigated for their biological activities. In particular, the search results indicate that thiophene derivatives have been used in the synthesis of pyrrolo[2,3-d]pyrimidines with potential anticancer properties .
The presence of both bromine and carbonyl chloride functional groups makes 2-Bromothiophene-3-carbonyl chloride an excellent candidate for cross-coupling reactions (e.g., Sonogashira coupling) and other functionalization strategies to build more complex molecular architectures.
Hazard Type | Classification | Details |
---|---|---|
GHS Symbol | Corrosive | |
Signal Word | Danger | |
Hazard Codes | C | |
UN Number | 1759 | |
ADR | 8,III |
Supplier | Product Number | Quantity | Price (as of 2021) |
---|---|---|---|
TRC | B698983 | 250mg | $285 |
SynQuest Laboratories | 6H16-D-X1 | 250mg | $84 |
SynQuest Laboratories | 6H16-D-X1 | 1g | $250 |
American Custom Chemicals Corporation | HCH0018946 | 250mg | $193.20 |
Apollo Scientific | OR5220-250MG | 250mg | - |
Apollo Scientific | OR5220-1G | 1g | - |
This information is based on pricing data from 2021, and current prices may vary .
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